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molecular formula C8H5F2NO2 B1467884 7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 560082-52-2

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1467884
M. Wt: 185.13 g/mol
InChI Key: JCNKLQRINZTFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307075B2

Procedure details

6-Amino-2,3-diflourophenol (81KK30a) (0.113 g, 0.78 mmol), 2-chloroacetyl chloride (0.10 g, 0.89 mmol) and K2CO3 (0.226 g, 1.6 mmol) were mixed according to GP1 to give the title compound as a crude (81MF2082A) (0.12 g)
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.226 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][CH:3]=1.Cl[CH2:12][C:13](Cl)=[O:14].C([O-])([O-])=O.[K+].[K+]>>[F:10][C:5]1[CH:4]=[CH:3][C:2]2[NH:1][C:13](=[O:14])[CH2:12][O:8][C:7]=2[C:6]=1[F:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.113 g
Type
reactant
Smiles
NC1=CC=C(C(=C1O)F)F
Name
Quantity
0.1 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0.226 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C2=C(NC(CO2)=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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